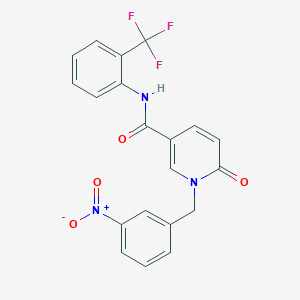

1-(3-nitrobenzyl)-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide

Description

This compound features a 1,6-dihydropyridine core substituted with a 3-nitrobenzyl group at position 1 and a 2-(trifluoromethyl)phenyl carboxamide at position 2. The nitro group introduces strong electron-withdrawing effects, while the trifluoromethyl substituent enhances lipophilicity and metabolic stability. Such structural features are common in medicinal chemistry targeting enzymes or receptors sensitive to electronic and steric interactions .

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O4/c21-20(22,23)16-6-1-2-7-17(16)24-19(28)14-8-9-18(27)25(12-14)11-13-4-3-5-15(10-13)26(29)30/h1-10,12H,11H2,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLHPZJGBLGHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-nitrobenzyl)-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridine derivatives. These compounds are recognized for their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H14F3N3O4

- Molecular Weight : 417.344 g/mol

- CAS Number : [insert CAS number if available]

The compound features functional groups such as nitro (-NO2), trifluoromethyl (-CF3), and carboxamide (-CONH2), which contribute to its biological activity.

The biological activity of 1-(3-nitrobenzyl)-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

- Receptor Modulation : It can interact with receptors, modifying their activity and influencing physiological responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

- Cardiovascular Pharmacology : Dihydropyridine derivatives are well-known for their role as calcium channel blockers, which can help manage hypertension and angina.

- Antitumor Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The presence of the trifluoromethyl group may enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Mechanism | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in metabolic processes | |

| Receptor Interaction | Modulates receptor activity affecting physiological responses |

Case Studies

Several studies have investigated the biological activity of similar compounds within the dihydropyridine class:

- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry explored the anticancer properties of dihydropyridine derivatives, highlighting their ability to induce apoptosis in various cancer cell lines. The study found that modifications in the aromatic rings significantly influenced their activity.

- Cardiovascular Study : Research conducted by Smith et al. demonstrated that a related compound effectively reduced blood pressure in hypertensive models through calcium channel blockade mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The 3-nitrobenzyl group in the parent compound is a key differentiator. Analogues with alternative substituents include:

- 3-(Trifluoromethyl)benzyl : Found in N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide (). The trifluoromethyl group increases hydrophobicity compared to nitro but lacks nitro’s strong electron-withdrawing properties.

- 3-Fluorobenzyl : The compound 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide () uses fluorine for subtle electronic modulation and improved metabolic stability.

Table 1: Substituent Effects on Benzyl Group

Variations in the Carboxamide Substituent

The 2-(trifluoromethyl)phenyl group in the parent compound contrasts with:

Core Heterocycle Modifications

- Dihydropyridazine vs. Dihydropyridine : ’s compound replaces the dihydropyridine core with dihydropyridazine, altering ring strain and hydrogen-bonding geometry .

- Additional Functional Groups: Compounds in and incorporate morpholine, pyrrolidinone, or chiral centers, significantly diversifying pharmacological profiles .

Table 2: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Research Findings and Implications

- Electronic Effects : Nitro and trifluoromethyl groups (Target Compound vs. ) exhibit distinct electronic profiles, impacting binding to targets like kinases or proteases .

- Solubility and Bioavailability : Methoxy () and carbamoyl () groups improve aqueous solubility compared to nitro or CF₃ .

- Structural Rigidity : Dihydropyridazine () may confer conformational restraints, altering target selectivity .

Q & A

Q. What statistical models are optimal for optimizing reaction yields in combinatorial libraries of analogs?

- Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). Central composite designs efficiently map non-linear relationships. For high-throughput workflows, machine learning algorithms (e.g., random forest) predict yields from descriptor-based datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.